Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Overview
Description
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes compounds such as morphine and codeine. The compound’s structure features a morphinan backbone with various functional groups, including an epoxy group, a methoxy group, and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of the Epoxy Group: The epoxy group is introduced through an epoxidation reaction, typically using peracids such as m-chloroperbenzoic acid (m-CPBA).
Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide (CH3I) in the presence of a base.
Methylation: The final methyl group is added through a similar methylation reaction.
Industrial Production Methods
Industrial production of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the epoxy group to a diol or reduce other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols, alcohols
Substitution: Various substituted morphinan derivatives
Scientific Research Applications
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and cough suppression.
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opioid with a similar structure but different functional groups.
Codeine: Another naturally occurring opioid with a methoxy group at a different position.
Dihydrocodeine: A semi-synthetic opioid with a similar backbone but different functional groups.
Uniqueness
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its epoxy group, in particular, differentiates it from other morphinan derivatives and contributes to its unique reactivity and interactions with biological receptors.
Properties
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5,11-12,14,17,20H,4,6-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBBJJDJIZUKM-XKTXQELYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213174 | |
Record name | Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63732-74-1 | |
Record name | Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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